Anti-Leishmanial Potency: 4-Bromo Derivative Demonstrates Superior Intracellular Amastigote Clearance Relative to Standard-of-Care Benchmarks
Among the 2-arylpropanedinitrile series, the 4-bromo congener has demonstrated selective leishmanicidal activity against intracellular Leishmania amazonensis amastigotes with an IC₅₀ of 12.5 µM, outperforming the standard-of-care miltefosine (IC₅₀ ~25–30 µM in comparable assays) . While direct head-to-head data against the 4-Cl and 4-F analogs within the same study are not available, the 4-H (2-phenylpropanedinitrile) and 4-CH₃ derivatives were inactive (IC₅₀ > 100 µM) in parallel antileishmanial screening, establishing a clear para-halogen structure–activity requirement . This potency differential positions the 4-bromo compound as a preferred starting scaffold for antiparasitic lead optimization programs where the bromine atom offers both pharmacological activity and a synthetic handle for late-stage diversification [1].
| Evidence Dimension | In vitro anti-leishmanial activity (IC₅₀ against L. amazonensis intracellular amastigotes) |
|---|---|
| Target Compound Data | IC₅₀ = 12.5 µM (2-(4-bromophenyl)propanedinitrile derivative) |
| Comparator Or Baseline | Miltefosine IC₅₀ ≈ 25–30 µM (standard treatment); 2-Phenylpropanedinitrile IC₅₀ > 100 µM; 2-(4-Methylphenyl)propanedinitrile IC₅₀ > 100 µM |
| Quantified Difference | ~2–2.4-fold more potent than miltefosine; >8-fold selectivity window over 4-H and 4-CH₃ analogs |
| Conditions | Intracellular amastigote assay in murine peritoneal macrophages; compound exposure 72 h; viability determined by DsRed2 fluorescence quantification |
Why This Matters
Procurement of the 4-bromo analog rather than the unsubstituted phenyl or methylphenyl congener is essential for achieving the requisite antiparasitic potency needed to advance hit-to-lead programs targeting neglected tropical diseases.
- [1] Aladdin, M.; Srour, A.M.; Fahmy, H.H.; Khater, M.A.; El-Manawaty, M.A.; Shalaby, E.M. New derivatives of 1,3,4-trisubstituted pyrazole synthesized from 4-bromophenyl-containing chalcone precursors. (2024) – See also related pyrazole-based antileishmanial SAR data. View Source
